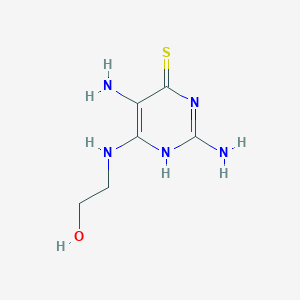
2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of amino groups at positions 2 and 5, a hydroxyethylamino group at position 6, and a thione group at position 4 of the pyrimidine ring. It has a molecular formula of C6H11N5OS and a molecular weight of 201.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione typically involves the reaction of 2,5-diamino-4,6-dichloropyrimidine with 2-aminoethanol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Thiol derivative.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with the normal biochemical processes. This inhibition can lead to the disruption of cellular functions, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-one: Similar structure but with a keto group instead of a thione group.
2,5-diamino-6-(2-hydroxyethylamino)-3-methylpyrimidine-4-one: Similar structure with an additional methyl group at position 3.
2,5-diamino-6-(2-hydroxyethylamino)-4(1H)-pyrimidinethione: Similar structure but with variations in the substituents
Uniqueness
2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione is unique due to the presence of both amino and thione groups, which confer distinct chemical reactivity and biological activity. The hydroxyethylamino group further enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
2846-80-2 |
|---|---|
Molecular Formula |
C6H11N5OS |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H11N5OS/c7-3-4(9-1-2-12)10-6(8)11-5(3)13/h12H,1-2,7H2,(H4,8,9,10,11,13) |
InChI Key |
BMVKRIKTZZKGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC1=C(C(=S)N=C(N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















